molecular formula C9H6ClNO B11910638 4-Chloro-5-phenyloxazole

4-Chloro-5-phenyloxazole

Cat. No.: B11910638
M. Wt: 179.60 g/mol
InChI Key: ODBCEDGHOYWPGF-UHFFFAOYSA-N
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Description

4-Chloro-5-phenyloxazole is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-phenyloxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chlorobenzoyl chloride with phenylglycine in the presence of a base, followed by cyclization to form the oxazole ring .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific solvents to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5-phenyloxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazoles, while oxidation reactions can lead to the formation of oxazole N-oxides .

Scientific Research Applications

4-Chloro-5-phenyloxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-Chloro-5-phenyloxazole exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

  • 4-Chloro-5-methyloxazole
  • 4-Chloro-5-ethyloxazole
  • 4-Chloro-5-isopropyloxazole

Comparison: Compared to these similar compounds, 4-Chloro-5-phenyloxazole is unique due to the presence of the phenyl group, which significantly influences its chemical reactivity and biological activity. The phenyl group can enhance the compound’s stability and its ability to interact with various molecular targets, making it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C9H6ClNO

Molecular Weight

179.60 g/mol

IUPAC Name

4-chloro-5-phenyl-1,3-oxazole

InChI

InChI=1S/C9H6ClNO/c10-9-8(12-6-11-9)7-4-2-1-3-5-7/h1-6H

InChI Key

ODBCEDGHOYWPGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=CO2)Cl

Origin of Product

United States

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